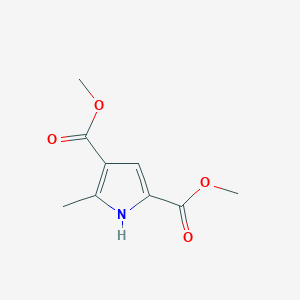
1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 . It’s used as a reactant for the synthesis of various inhibitors and compounds .
Molecular Structure Analysis
The molecular weight of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is 292.33 g/mol . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate are not detailed, it’s known that this compound is used in the preparation of various inhibitors and compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.33 g/mol . It’s stored in a refrigerator and has a physical form of oil .Scientific Research Applications
Advanced Oxidation Processes and Environmental Applications
Research on compounds like acetaminophen degradation by advanced oxidation processes (AOPs) highlights the importance of understanding the environmental fate and treatment of organic pollutants. Advanced oxidation processes are crucial for removing recalcitrant compounds from water, underscoring the importance of chemical research in environmental protection and sustainability (Qutob et al., 2022).
Biopolymer Modification for Industrial and Medical Applications
The chemical modification of xylans, for instance, to produce biopolymer ethers and esters with specific properties, showcases the utility of organic synthesis in developing new materials with applications ranging from drug delivery to industrial use (Petzold-Welcke et al., 2014).
Supramolecular Chemistry and Material Science
Compounds like benzene-1,3,5-tricarboxamide illustrate the application of organic molecules in supramolecular chemistry, where their self-assembly properties are harnessed for creating nanometer-sized structures with potential applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).
Synthetic Methodologies and Drug Development
The exploration of synthetic methodologies for producing compounds like 1,4- and 1,5-benzodiazepines using o-phenylenediamine is pivotal for pharmaceutical research, demonstrating the role of organic synthesis in drug development and the discovery of new therapeutic agents (Teli et al., 2023).
Antimicrobial Agents and Healthcare Applications
The study of monoterpenes like p-Cymene for their antimicrobial properties reflects the ongoing search for new substances with antimicrobial properties, critical for addressing global health challenges such as antimicrobial resistance and the development of new treatments for communicable diseases (Marchese et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQPYSJTFRDBOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181204 |
Source


|
| Record name | 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | |
CAS RN |
115655-42-0 |
Source


|
| Record name | 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115655-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)



![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)



